1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
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Overview
Description
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a chemical compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of an ethyl group and a hydroxyl group attached to the benzodiazole core
Mechanism of Action
Target of action
The compound “1-(1-Ethylbenzimidazol-2-yl)ethan-1-ol” contains a benzimidazole moiety, which is a common structural feature in many biologically active compounds . Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects
Mode of action
Without specific information on “1-(1-Ethylbenzimidazol-2-yl)ethan-1-ol”, it’s difficult to describe its exact mode of action. Benzimidazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical pathways
Benzimidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of action
Without specific studies on “1-(1-Ethylbenzimidazol-2-yl)ethan-1-ol”, it’s difficult to describe the molecular and cellular effects of its action. Benzimidazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Preparation Methods
The synthesis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.
Ethylation: The next step involves the introduction of the ethyl group. This can be done using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Hydroxylation: The final step is the introduction of the hydroxyl group. This can be achieved through the reduction of a corresponding ketone or aldehyde intermediate using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Comparison with Similar Compounds
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol can be compared with other benzodiazole derivatives, such as:
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-13-10-7-5-4-6-9(10)12-11(13)8(2)14/h4-8,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTYBLPYFVFWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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